molecular formula C11H12Cl2O3 B13858764 (2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methanol

(2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methanol

Cat. No.: B13858764
M. Wt: 263.11 g/mol
InChI Key: NFZUBQHKYXWWNI-UHFFFAOYSA-N
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Description

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxolane ring, a dichlorophenyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the methyl and methanol groups. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its dichlorophenyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with active site residues. These interactions can lead to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **rac-cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
  • **2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid
  • **2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-amine

Uniqueness

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of functional groups and stereochemistry This uniqueness imparts distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-11(15-6-8(5-14)16-11)9-3-2-7(12)4-10(9)13/h2-4,8,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZUBQHKYXWWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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